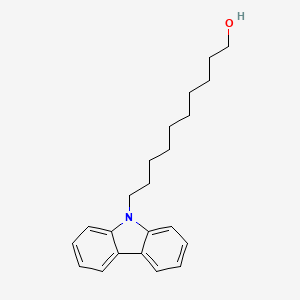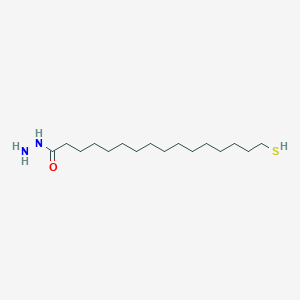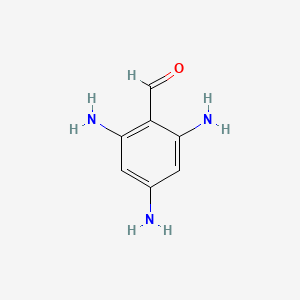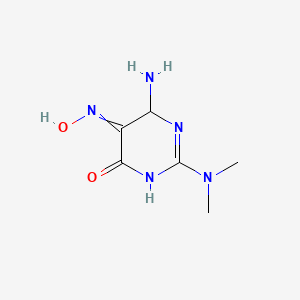
1-Undecanamine, 11-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecanamine, 11-bromo- is an organic compound with the molecular formula C11H24BrN. It is a brominated amine, specifically an amine with a bromine atom attached to the eleventh carbon of an undecane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Undecanamine, 11-bromo- can be synthesized through the bromination of 1-undecanamine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the eleventh carbon position.
Industrial Production Methods: Industrial production of 1-Undecanamine, 11-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Undecanamine, 11-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to 1-undecanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the amine group can lead to the formation of corresponding nitriles or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of azides or nitriles.
Reduction: Formation of 1-undecanamine.
Oxidation: Formation of nitriles or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Undecanamine, 11-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological processes involving amines and their derivatives.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Undecanamine, 11-bromo- involves its reactivity due to the presence of the bromine atom and the amine group. The bromine atom makes the compound susceptible to nucleophilic substitution, while the amine group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-Undecanamine, 11-bromo- can be compared with other brominated amines and undecane derivatives:
1-Undecanamine: Lacks the bromine atom, making it less reactive in substitution reactions.
11-Bromo-1-undecanol: Contains a hydroxyl group instead of an amine group, leading to different reactivity and applications.
1-Bromo-11-undecene: Contains a double bond, resulting in different chemical behavior and uses.
Uniqueness: 1-Undecanamine, 11-bromo- is unique due to the presence of both a bromine atom and an amine group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
188678-44-6 |
|---|---|
Molekularformel |
C11H24BrN |
Molekulargewicht |
250.22 g/mol |
IUPAC-Name |
11-bromoundecan-1-amine |
InChI |
InChI=1S/C11H24BrN/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11,13H2 |
InChI-Schlüssel |
RZTGTLSOKVXXDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCN)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)


![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)



![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
